4-氯噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

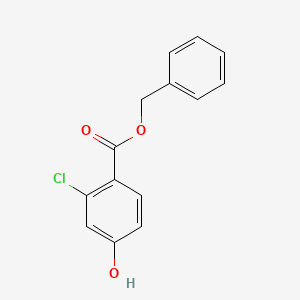

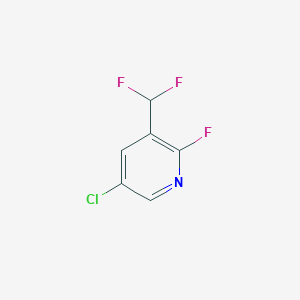

Ethyl 4-chlorothiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are a significant group within the family of azaheterocycles, which are widely recognized for their importance in medicinal chemistry. The thiazole ring system is a common motif in numerous biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, which can be transformed into thiazole derivatives through regiocontrolled halogenation and palladium-catalyzed coupling reactions . Additionally, a one-pot synthesis approach has been described for functionalized ethyl 1,3-thiazole-5-carboxylates, starting from 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . These methods highlight the synthetic versatility and the potential for creating a wide array of thiazole-based compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, has been characterized by crystallography, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure features two independent molecules connected by C-H...O interactions, and the molecular packing is analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, photochemical reactions of halothiazoles can lead to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives, which exhibit interesting photophysical properties and can act as singlet-oxygen sensitizers . Additionally, the synthesis of novel compounds like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-C]-1,2,4-triazepine demonstrates the reactivity of thiazole derivatives with other functional groups to create compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the solid-state properties, while spectroscopic methods such as FTIR and NMR characterize the vibrational and electronic properties of these compounds . Theoretical studies complement these findings by predicting geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . The photophysical properties, such as absorption and fluorescence, are also key characteristics that can be tuned for specific applications .

科学研究应用

合成和化学反应4-氯噻唑-5-羧酸乙酯已用于有机化学中各种衍生物和化合物的合成。例如,它参与了噻吩并[2,3-d]噻唑、4H-吡咯并-[2,3-d]噻唑、2H-吡唑并[3,4-d]噻唑和异恶唑并[3,4-d]噻唑衍生物的合成 (Athmani, Farhat, & Iddon, 1992)。这些化学反应通常涉及醛基的保护和亲核取代以产生各种杂环化合物。

光物理和光反应性研究4-氯噻唑-5-羧酸乙酯的光物理性质和光化学反应性已得到探索。在一项研究中,表明该化合物的某些衍生物是单线态氧敏化剂,表明它们在光动力疗法或有机合成中的潜力 (Amati 等人,2010)。

分子改性和抗菌研究4-氯噻唑-5-羧酸乙酯衍生物已被合成并测试其抗菌活性。例如,一项研究发现 2-氨基-4-甲基噻唑-5-羧酸乙酯及其衍生物对各种细菌和真菌菌株表现出抗菌活性 (Desai, Bhatt, & Joshi, 2019)。此类研究对于开发新的抗菌剂非常重要。

在合成中枢神经系统活性化合物中的应用关于在合成中枢神经系统活性化合物中使用类似化合物已有研究。5-氧代-2,5-二氢异恶唑-4-羧酸乙酯是一种相关化合物,已用于生产各种取代产物,这些取代产物已显示出对小鼠运动控制的影响,尽管它们相对有毒 (Hung, Janowski, & Prager, 1985)。

属性

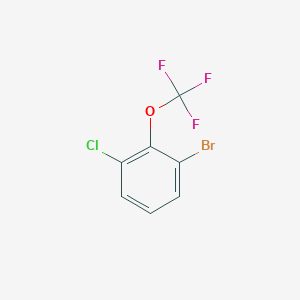

IUPAC Name |

ethyl 4-chloro-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKUSYRTZMFDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608946 |

Source

|

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444909-55-1 |

Source

|

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。